molecular formula C14H8N2 B3069179 5,5'-Diethynyl-2,2'-bipyridine CAS No. 162318-26-5

5,5'-Diethynyl-2,2'-bipyridine

Cat. No. B3069179
M. Wt: 204.23 g/mol
InChI Key: WHWUWIBHXHJDHB-UHFFFAOYSA-N
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Patent
US08053588B2

Procedure details

Subsequently, the obtained 5,5′-bis(trimethylsilylethynyl)-2,2′-bipyridyl (120 mg, 0.34 mmol) and potassium fluoride (KF: 42 mg, 0.72 mmol) were added with dist. methanol (MeOH: 12 mL). The resultant mixture was then stirred under a nitrogen atmosphere at room temperature for 11 hours to obtain a reaction mixture. After that, an organic layer in the reaction mixture was then concentrated to obtain a crude product (II). Subsequently, the obtained crude product (II) was separated and purified by silica gel column chromatography (CH2Cl2=100) to obtain 5,5′-diethynyl-2,2′-bipyridyl (59.5 mg, 85% yield (in two steps)).
Name
5,5′-bis(trimethylsilylethynyl)-2,2′-bipyridyl
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
42 mg
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[Si]([C:5]#[C:6][C:7]1[CH:8]=[CH:9][C:10]([C:13]2[CH:18]=[CH:17][C:16]([C:19]#[C:20][Si](C)(C)C)=[CH:15][N:14]=2)=[N:11][CH:12]=1)(C)C.[F-].[K+]>CO>[C:19]([C:16]1[CH:17]=[CH:18][C:13]([C:10]2[CH:9]=[CH:8][C:7]([C:6]#[CH:5])=[CH:12][N:11]=2)=[N:14][CH:15]=1)#[CH:20] |f:1.2|

Inputs

Step One
Name
5,5′-bis(trimethylsilylethynyl)-2,2′-bipyridyl
Quantity
120 mg
Type
reactant
Smiles
C[Si](C)(C)C#CC=1C=CC(=NC1)C1=NC=C(C=C1)C#C[Si](C)(C)C
Name
Quantity
42 mg
Type
reactant
Smiles
[F-].[K+]
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
12 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to obtain a reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
After that, an organic layer in the reaction mixture was then concentrated
CUSTOM
Type
CUSTOM
Details
to obtain a crude product (II)
CUSTOM
Type
CUSTOM
Details
Subsequently, the obtained crude product (II)
CUSTOM
Type
CUSTOM
Details
was separated
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography (CH2Cl2=100)

Outcomes

Product
Name
Type
product
Smiles
C(#C)C=1C=CC(=NC1)C1=NC=C(C=C1)C#C
Measurements
Type Value Analysis
AMOUNT: MASS 59.5 mg
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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